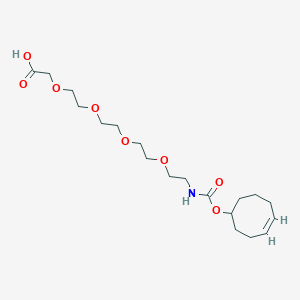![molecular formula C10H18O2 B8115936 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
2-[(3E)-cyclooct-3-en-1-yl]oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3E)-cyclooct-3-en-1-yl]oxyethanol: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in click chemistry reactions due to the strain of the trans-cyclooctene (TCO) group. The hydroxyl group in this compound allows for further derivatization, making it a versatile tool in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol typically involves the reaction of trans-cyclooctene with polyethylene glycol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (≥95%) of the final product. Techniques such as column chromatography and recrystallization are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions: : 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is highly efficient and forms a stable dihydropyridazine bond .
Common Reagents and Conditions: : The most common reagent used with this compound is tetrazine. The reaction conditions typically involve mild temperatures and neutral pH, making it suitable for biological applications .
Major Products: : The major product formed from the reaction of this compound with tetrazine is a dihydropyridazine derivative. This product is stable and can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol is used for the synthesis of complex molecules through click chemistry. Its high reactivity and specificity make it an ideal tool for bioconjugation and molecular imaging .
Biology: : In biological research, this compound is used for labeling and tracking biomolecules. Its bioorthogonal nature ensures that it does not interfere with biological processes, making it suitable for in vivo studies .
Medicine: : In medicine, this compound is used in drug delivery systems. The PEG linker improves the solubility and stability of drugs, enhancing their therapeutic efficacy .
Industry: : In industrial applications, this compound is used in the development of advanced materials. Its ability to form stable bonds with various substrates makes it useful in material science and engineering .
Mecanismo De Acción
The mechanism of action of 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol involves the IEDDA reaction with tetrazines. The TCO group undergoes a cycloaddition reaction with tetrazine, forming a stable dihydropyridazine bond. This reaction is highly specific and occurs rapidly, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include TCO-PEG1-OH (axial), TCO-OH (equatorial), and TCO-PEG1-OH (axial). These compounds share similar structures but differ in their spatial configuration and reactivity .
Uniqueness: : 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol is unique due to its equatorial configuration, which provides higher reactivity and stability compared to its axial counterparts. This makes it a preferred choice for applications requiring high efficiency and specificity .
Propiedades
IUPAC Name |
2-[(3E)-cyclooct-3-en-1-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h2,4,10-11H,1,3,5-9H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUIWTRMODKTKL-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC=CC1)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C/C=C/C1)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)

![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)



